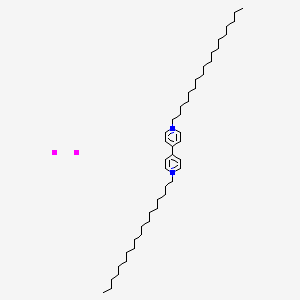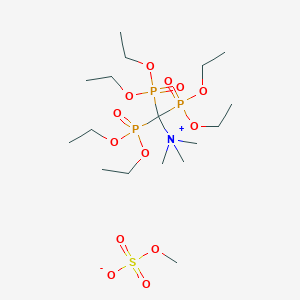
Oxiranecarboxylic acid, 3-butyl-2-chloro-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxiranecarboxylic acid, 3-butyl-2-chloro-, ethyl ester is an organic compound with the molecular formula C9H15ClO3 It is a member of the oxirane family, characterized by the presence of an epoxide ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxiranecarboxylic acid, 3-butyl-2-chloro-, ethyl ester typically involves the reaction of an appropriate aldehyde or ketone with ethyl dichloroacetate in the presence of a base such as sodium ethoxide or sodium amide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxiranecarboxylic acid, 3-butyl-2-chloro-, ethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Ring-opening reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of β-hydroxy esters.
Oxidation and reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Ring-opening reactions: Catalysts like tertiary amines or Lewis acids in solvents such as dichloromethane or ethanol.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic substitution: Substituted oxiranecarboxylic acid esters.
Ring-opening reactions: β-Hydroxy esters.
Oxidation and reduction: Carboxylic acids and alcohols, respectively.
Applications De Recherche Scientifique
Oxiranecarboxylic acid, 3-butyl-2-chloro-, ethyl ester has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials science: Utilized in the production of polymers and resins.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Agriculture: Employed in the development of agrochemicals.
Mécanisme D'action
The mechanism of action of oxiranecarboxylic acid, 3-butyl-2-chloro-, ethyl ester involves the reactivity of the epoxide ring and the ester functional group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This leads to ring-opening reactions that form β-hydroxy esters. The ester group can undergo hydrolysis to produce carboxylic acids and alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester: Similar structure but with a phenyl group instead of a butyl group.
Oxiranecarboxylic acid, 3-phenyl-, ethyl ester: Contains a phenyl group and lacks the chlorine atom.
Uniqueness
Oxiranecarboxylic acid, 3-butyl-2-chloro-, ethyl ester is unique due to the presence of both a butyl group and a chlorine atom. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications.
Propriétés
Numéro CAS |
111055-65-3 |
|---|---|
Formule moléculaire |
C9H15ClO3 |
Poids moléculaire |
206.66 g/mol |
Nom IUPAC |
ethyl 3-butyl-2-chlorooxirane-2-carboxylate |
InChI |
InChI=1S/C9H15ClO3/c1-3-5-6-7-9(10,13-7)8(11)12-4-2/h7H,3-6H2,1-2H3 |
Clé InChI |
DNOBYWMUTDQTAR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C(O1)(C(=O)OCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


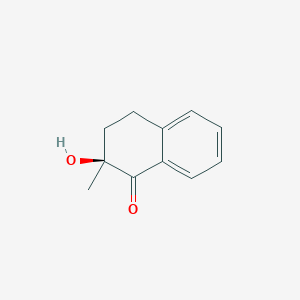
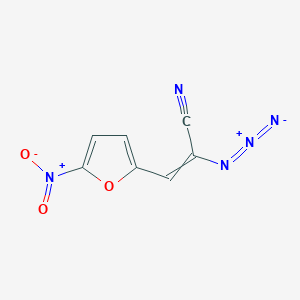
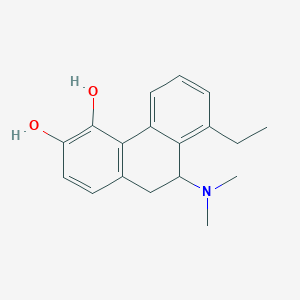

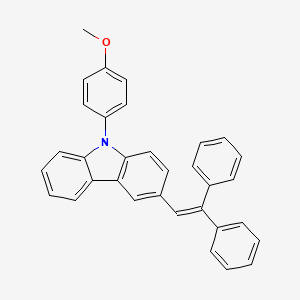
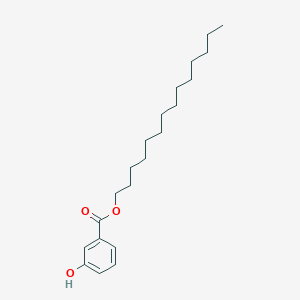
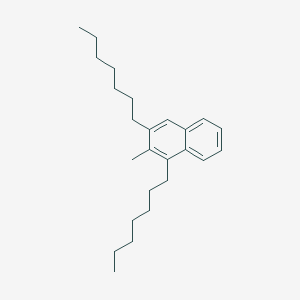
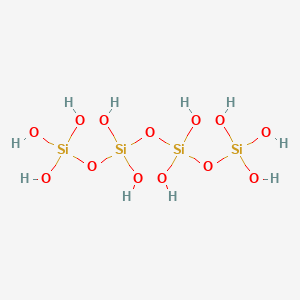
![3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14321087.png)
![3,3,7-Trimethyl-3H,7H-[1,2,4,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14321095.png)
![2,2'-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile](/img/structure/B14321097.png)
